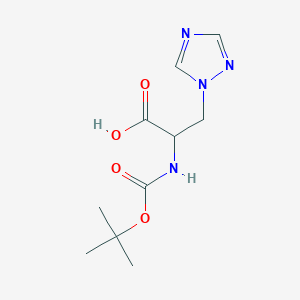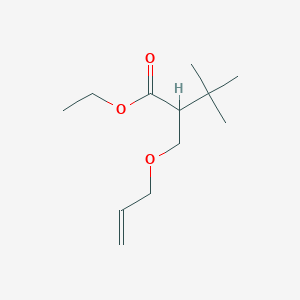
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a triazole ring, a carbamoylphenoxy group, and a but-2-yn-1-yl linker, which contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Carbamoylphenoxy Group: The carbamoylphenoxy moiety can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable carbamoyl chloride.
Linking the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain is typically attached via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Huisgen cycloaddition and Sonogashira coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and phenoxy groups, leading to the formation of epoxides or quinones.
Reduction: Reduction reactions can target the triazole ring or the carbamoyl group, potentially converting them into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and carbamoylphenoxy group are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific molecular targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or pharmaceuticals.
作用机制
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the carbamoylphenoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide: This compound shares a similar structure but with a chlorobenzamide group instead of a triazole ring.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide: This compound features an indole ring, providing different electronic and steric properties.
Uniqueness
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring and a carbamoylphenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
属性
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-20-10-12(18-19-20)15(22)17-8-4-5-9-23-13-7-3-2-6-11(13)14(16)21/h2-3,6-7,10H,8-9H2,1H3,(H2,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYRCPVDOPVAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide](/img/structure/B2748798.png)

![6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2748802.png)


![8-(4-methoxyphenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2748808.png)

![4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2748813.png)


![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)

![3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2748818.png)
![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)
